molecular formula C24H23N3O4 B4229740 2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide

Cat. No.: B4229740
M. Wt: 417.5 g/mol
InChI Key: BOQWGIDUPSEOBO-UHFFFAOYSA-N
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Description

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nitrobenzamide group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-methyl-3-phenylpropylamine with 4-nitrobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The phenyl groups can undergo oxidation reactions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate: A structurally similar compound with an acetate group.

Uniqueness

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-N-[4-(4-phenylbutan-2-ylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17(11-12-18-7-3-2-4-8-18)25-23(28)19-13-15-20(16-14-19)26-24(29)21-9-5-6-10-22(21)27(30)31/h2-10,13-17H,11-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQWGIDUPSEOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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